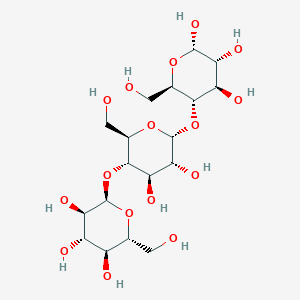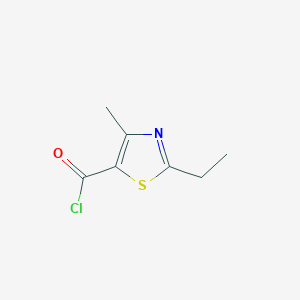
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound seems to be a derivative of tetrazolium chloride, which is often used in biological research . Tetrazolium salts are typically used as electron acceptors in cell viability assays .
Synthesis Analysis
While specific synthesis methods for “2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride” were not found, similar compounds such as 2,3-bis(4-fluorophenyl)propanoyl chloride have been synthesized from fluorinated aniline and dialdehyde . Another related compound, 2,3-bis(4-chlorophenyl)acrylonitrile, was synthesized from 2-(4-fluorophenyl)acetonitrile and 4-fluorobenzaldehyde .Applications De Recherche Scientifique
Antihistamine Potential
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride shows promise in antihistamine research, evidenced by its effectiveness in attenuating anaphylactic responses and preventing mucus formation in animal models. Its potential utility in allergic conditions, particularly in asthma where bronchorrhea or mucus plugging is problematic, has been noted, as it does not induce sedation or autonomic responses at effective doses (Nolan et al., 1990).
Chemopreventive Effects
Studies have indicated that compounds related to 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride, particularly those with bioactive nuclei like 2-aminopyrimidine and thiazolidin-4-one, have chemopreventive potential. They have shown efficacy in suppressing oral carcinogenesis and modulating biomarkers like lipid peroxidation and glutathione levels, suggesting a role in cancer prevention (Thanusu et al., 2011).
Neuroprotection and Cerebroprotection
There's significant research indicating the neuroprotective and cerebroprotective effects of compounds structurally similar to 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride. These compounds have demonstrated effectiveness in reducing cerebral infarction and improving behavioral and cognitive dysfunctions in animal models, indicating potential in treating cerebral ischemia and related conditions (Tamura et al., 2001).
Imaging and Diagnostic Applications
Certain derivatives of 2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride have shown potential in medical imaging, particularly in positron emission tomography (PET) for imaging brain cyclooxygenase-1 (COX-1). This highlights its potential in diagnosing and studying neuroinflammation and other brain-related conditions (Shrestha et al., 2018).
Evaluation of Tissue Viability
The compound is used in the evaluation of tissue viability, especially in measuring the general bioactivity of microbial communities in soil or sediment. Tetrazolium salts derived from it, when reduced to their respective tetrazolium formazan, serve as a measure of electron transport system (ETS) activity in various environmental samples (Trevors Jt, 1984).
Propriétés
IUPAC Name |
2,3-bis(4-fluorophenyl)-5-phenyltetrazol-2-ium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F2N4.ClH/c20-15-6-10-17(11-7-15)24-22-19(14-4-2-1-3-5-14)23-25(24)18-12-8-16(21)9-13-18;/h1-13H;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDGDYWQWVOCFG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Bis(4-fluorophenyl)-5-phenyltetrazolium Chloride | |
CAS RN |
135788-09-9 |
Source


|
| Record name | 2H-Tetrazolium, 2,3-bis(4-fluorophenyl)-5-phenyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135788-09-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














